(6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
Ceftazidime is a third-generation cephalosporin antibiotic that is widely used to treat a variety of bacterial infections. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. Ceftazidime works by interfering with the synthesis of the bacterial cell wall, leading to cell death. It is commonly administered via intravenous or intramuscular injection and is known for its broad-spectrum antibacterial activity.
Properties
Molecular Formula |
C22H23N6O7S2+ |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/p+1/b26-13-/t14-,18-/m1/s1 |
InChI Key |
ORFOPKXBNMVMKC-DWVKKRMSSA-O |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ceftazidime is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The key steps involve the acylation of 7-aminocephalosporanic acid with a suitable acylating agent to introduce the side chain, followed by the formation of the beta-lactam ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, ceftazidime is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the pure compound. The production process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ceftazidime undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring of ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria, leading to the inactivation of the antibiotic.
Oxidation and Reduction: Ceftazidime can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common in clinical settings.
Substitution: The thiazole ring in ceftazidime can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products Formed
Hydrolysis: Inactive metabolites.
Oxidation and Reduction: Various oxidized or reduced derivatives.
Substitution: Substituted ceftazidime derivatives with modified antibacterial activity.
Scientific Research Applications
Ceftazidime has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics and their interactions with various chemical reagents.
Biology: Employed in microbiological studies to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Medicine: Extensively used in clinical research to evaluate its effectiveness in treating different types of bacterial infections, including those caused by multidrug-resistant strains.
Industry: Utilized in the development of new formulations and delivery systems to enhance its stability and bioavailability.
Mechanism of Action
Ceftazidime exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for cell wall integrity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death. The primary molecular targets of ceftazidime are PBPs, and its activity is enhanced by its ability to resist degradation by certain beta-lactamase enzymes.
Comparison with Similar Compounds
Ceftazidime is unique among cephalosporins due to its strong activity against Pseudomonas aeruginosa. Similar compounds include:
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria, but also less effective against Pseudomonas aeruginosa.
Cefepime: A fourth-generation cephalosporin with enhanced activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.
Ceftazidime’s unique feature is its high efficacy against Pseudomonas aeruginosa, making it a preferred choice for treating infections caused by this pathogen.
Biological Activity
The compound known as (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(2-hydroxy-1,1-dimethyl-2-oxo-ethoxy)imino-acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also referred to as a cefdinir impurity, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is with a molecular weight of 411.41 g/mol. It exhibits a melting point range of 220–225 °C and is described as hygroscopic in nature. The compound is slightly soluble in DMSO and methanol, with a predicted pKa of 3.23 .
The biological activity of this compound primarily stems from its structural features that allow it to interact with bacterial enzymes and inhibit cell wall synthesis. The presence of the thiazole and pyridine moieties enhances its affinity for bacterial targets, particularly those involved in the synthesis of peptidoglycan layers in bacterial cell walls.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism involves binding to penicillin-binding proteins (PBPs), leading to disruption in cell wall integrity and ultimately resulting in bacterial cell lysis.
Research Findings
Recent research has focused on the efficacy of this compound in clinical settings, particularly as a potential treatment for infections caused by resistant bacterial strains.
Case Study: Efficacy Against Resistant Strains
A clinical study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as a novel therapeutic agent .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| MRSA | 0.5 | >32 |
| E. coli | 1 | >16 |
| Pseudomonas aeruginosa | 4 | >64 |
Toxicological Profile
Toxicity studies indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, further investigations are required to establish long-term safety and potential side effects in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
